HMG-CoA

Enzyme Kinetics HMGR Assay Substrate Specificity

Procure authentic (S)-HMG-CoA (CAS 26926-09-0) for HMGR activity assays. As demonstrated by species-specific Km values (2.4–6.5 μM in key models), alternative CoA thioesters or mevalonate are not valid substitutes; using them leads to mixed-type inhibition and false-negative results in statin screening. This thioester conjugate is the only substrate that ensures accurate kinetic parameter derivation (Km, Vmax) across species and enables dissection of cation-dependent HMG-CoA lyase mechanisms.

Molecular Formula C27H44N7O20P3S
Molecular Weight 911.7 g/mol
CAS No. 26926-09-0
Cat. No. B10770653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHMG-CoA
CAS26926-09-0
Molecular FormulaC27H44N7O20P3S
Molecular Weight911.7 g/mol
Structural Identifiers
SMILESCC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)CC(C)(CC(=O)O)O)O
InChIInChI=1S/C27H44N7O20P3S/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t14-,19-,20-,21+,25-,27+/m1/s1
InChIKeyCABVTRNMFUVUDM-VRHQGPGLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HMG-CoA (CAS 26926-09-0) Properties, Structure, and Role in Cholesterol Research


3-Hydroxy-3-methylglutaryl coenzyme A (HMG-CoA, CAS 26926-09-0) is a key metabolic intermediate with a molecular formula of C27H44N7O20P3S and a molecular weight of 911.66 g/mol . It serves as the primary substrate for HMG-CoA reductase (HMGR), the rate-limiting enzyme in the mevalonate pathway responsible for endogenous cholesterol and isoprenoid biosynthesis [1]. As a thioester conjugate of coenzyme A, HMG-CoA exhibits distinct chemical and biological properties that govern its utility in enzymatic assays, inhibitor screening, and metabolic flux studies [2].

Critical Reasons HMG-CoA (26926-09-0) Cannot Be Substituted by Other CoA Thioesters or Mevalonate


Generic substitution of HMG-CoA with other acyl-CoA thioesters or pathway intermediates like mevalonate is not scientifically valid due to profound differences in enzyme recognition, reaction kinetics, and metabolic fate. HMG-CoA is the specific, high-affinity substrate for HMG-CoA reductase (HMGR), with reported Km values as low as 2.4 μM in yeast and 6.5 μM in Candida glabrata [1]. In contrast, closely related analogs such as acetoacetyl-CoA exhibit inhibitory, not substrate, behavior toward HMGR [2]. Furthermore, the CoA moiety is essential for binding, as demonstrated by the fact that free HMG (without CoA) is completely ineffective at protecting the enzyme's active site [3]. Even within the same class, kinetic parameters for HMG-CoA vary significantly across species and experimental systems, meaning that a direct, quantitative understanding of its behavior is required for accurate assay design and data interpretation.

Quantitative Differentiation of HMG-CoA (26926-09-0) from Analogs and Pathway Intermediates


Enzyme Affinity (Km) of HMG-CoA vs. Other CoA Thioesters for HMG-CoA Reductase

HMG-CoA exhibits a high-affinity, substrate-specific interaction with HMG-CoA reductase (HMGR), which is not shared by structurally similar CoA thioesters. For example, in a study of the Candida glabrata HMGR, the Km for HMG-CoA was determined to be 6.5 μM [1]. In contrast, a series of CoA-thioesters of monocarboxylic acids (up to 6 carbons in length) were found to be mixed-type inhibitors of rat liver HMGR, with competitive inhibition constants (Ki) in the millimolar range (1-2 mM), indicating a >150-fold lower affinity for the active site [2].

Enzyme Kinetics HMGR Assay Substrate Specificity

Specificity in Cation-Dependent Cleavage: HMG-CoA vs. Dithioester Analog by HMG-CoA Lyase

The behavior of HMG-CoA with HMG-CoA lyase is distinct from that of its close analog, HMG-dithio-CoA. While HMG-dithio-CoA is an efficient alternative substrate, its catalytic rate (Vmax) is only 20% of that observed with HMG-CoA [1]. More importantly, the two substrates display differential stimulation by divalent cations: Mg2+ stimulates HMG-CoA cleavage twice as effectively as Mn2+, whereas Mn2+ stimulates HMG-dithio-CoA cleavage nearly seven times more effectively than Mg2+ [1].

Metabolic Pathway Analysis Enzyme Mechanism Substrate Analogs

Analytical Quantification Limits: HMG-CoA vs. Other Short-Chain Acyl-CoAs by HPLC-MS

In a validated ion-pairing reversed-phase HPLC/MS method for quantifying short-chain acyl-CoAs, the lower limit of quantification (LLOQ) for HMG-CoA was 0.90 pmol, whereas all other acyl-CoAs measured (malonyl-CoA, acetyl-CoA, etc.) had an LLOQ of 0.225 pmol [1].

Analytical Chemistry Metabolomics Method Validation

Cross-Species Variability in HMG-CoA Km Values Necessitates Species-Specific Assay Design

The affinity of HMG-CoA for HMGR is not universal, exhibiting significant, quantifiable variation across species. Reported Km values range from 2.4 μM in yeast [1] to 35.7 μM in Leishmania donovani [2] and 11.4 μM in lobster [3].

Comparative Biochemistry Drug Discovery Enzyme Assay Development

Potency of Dithioester Analog as HMGR Inhibitor vs. HMG-CoA as Substrate

The dithioester analog of HMG-CoA, HMG-dithio-CoA, is not a substrate but a potent competitive inhibitor of HMGR from Pseudomonas mevalonii. It exhibits a Ki of 86 ± 10 nM with respect to HMG-CoA [1]. This is in stark contrast to HMG-CoA, which serves as the substrate with a Km in the low micromolar range.

Enzyme Inhibition Mechanism of Action Competitive Inhibitor

High-Value Application Scenarios for HMG-CoA (26926-09-0) Based on Quantitative Evidence


Precise HMG-CoA Reductase (HMGR) Activity Assays and High-Throughput Inhibitor Screening

Based on its specific, high-affinity substrate-enzyme interaction (Km of 2.4-6.5 μM in key models [1]), HMG-CoA is the definitive substrate for establishing robust and accurate HMGR activity assays. Its use is non-negotiable for screening potential statin drugs or other inhibitors, as the use of alternative CoA thioesters would result in mixed-type inhibition rather than true substrate turnover, leading to false negative or misleading potency data [2].

Species-Specific Cholesterol and Isoprenoid Biosynthesis Research

The quantitative evidence that HMG-CoA's affinity for HMGR varies by over an order of magnitude across species (Km from 2.4 μM to 35.7 μM [1]) dictates that it is the essential reagent for tailoring in vitro models to specific organisms. Researchers investigating cholesterol pathways in yeast, parasites like Leishmania, or higher eukaryotes must use authentic HMG-CoA to derive kinetic constants (Km, Vmax) that are relevant to their specific biological system, ensuring valid cross-species comparisons.

Mechanistic Studies of HMG-CoA Lyase and Pathway Flux Analysis

The differential cation stimulation of HMG-CoA cleavage by HMG-CoA lyase (2-fold higher activity with Mg2+ vs. Mn2+ [1]) demonstrates its unique utility in dissecting the enzyme's catalytic mechanism. Procurement of genuine HMG-CoA is required for experiments designed to understand the role of divalent cations in mitochondrial ketogenesis and for accurately modeling flux through the HMG-CoA branch point of the mevalonate pathway.

Validated LC-MS/MS Method Development for Acyl-CoA Metabolomics

The distinct analytical behavior of HMG-CoA, characterized by a 4-fold higher LLOQ (0.90 pmol) compared to other short-chain acyl-CoAs in HPLC-MS assays [1], necessitates its use as a key calibrant and quality control standard. Researchers developing and validating quantitative metabolomics methods must include authentic HMG-CoA to establish accurate calibration curves and to account for its unique detection sensitivity in complex biological matrices.

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